molecular formula C13H13NO3S B1588943 Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate CAS No. 57677-79-9

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B1588943
CAS No.: 57677-79-9
M. Wt: 263.31 g/mol
InChI Key: IZEUWGPRBNUAFE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group and a 4-methoxyphenyl group.

Scientific Research Applications

Safety and Hazards

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is classified as a combustible solid . It does not have a flash point .

Future Directions

Thiazoles, including Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing compounds containing the thiazole ring with different substituents and evaluating their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with 4-methoxybenzaldehyde and thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is unique due to the presence of the 4-methoxyphenyl group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUWGPRBNUAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439331
Record name Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57677-79-9
Record name Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-methoxy-thiobenzamide (0.50 g, 2.98 mmol) in ethanol (25 ml) was added triethylamine (0.41 ml, 2.98 mmol) followed by dropwise addition of ethyl bromopyruvate (0.56 ml, 4.40 mmol). The reaction mixture was heated at 65° C. for 12 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure, water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (60-120 M, 10% EtOAc-Hexane) to get the desired product (0.38 g, 48%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

2-Bromo-thiazole-4-carboxylic acid ethyl ester (1.00 mmol, 236 mg), 4-methoxyphenylboronic acid (1.50 mmol, 228 mg), Pd2(DBA)3 (0.020 mmol, 18 mg), S-Phos (0.060 mmol, 25 mg) and potassium phosphate tribasic monohydrate (1.5 mmol, 0.35 g) were loaded into a Schlenk tube containing a stir bar. The Schlenk tube was capped with a rubber septum, evacuated and refilled with nitrogen. Toluene (2 mL) was added through the septum via a syringe and the Schlenk tube was sealed with a Teflon screw cap under a flow of nitrogen, and put into an oil bath at 100° C. The reaction was allowed to stir at 100° C. for 15 hours, then the reaction mixture was cooled to room temperature and filtered through celite. The filtrate was concentrated in vacuo and the resultant crude residue was purified using column chromatography on silica gel (eluent: Hexane/EtOAc (4:1)) to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester as a yellowish solid.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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